molecular formula C11H17NO4 B6633203 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid

1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B6633203
M. Wt: 227.26 g/mol
InChI Key: QCPCUFDWXREIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as MCC-CPA, is a cyclic amino acid derivative that has shown potential as a therapeutic agent in scientific research.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB in macrophages, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its relatively simple synthesis method. Another advantage is its potential as a therapeutic agent for the treatment of inflammation and cancer. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

For 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid research include further investigation of its anti-inflammatory and anti-tumor effects, as well as its effects on other biological processes. Additionally, the mechanism of action of this compound should be further elucidated to optimize its use as a therapeutic agent. Finally, the synthesis method for this compound could be optimized to improve its yield and purity.

Synthesis Methods

The synthesis of 1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid involves the reaction of 3-methoxycyclopentanone with ethyl chloroformate to form the corresponding carbamate. This is followed by a cyclization reaction with diethyl malonate and sodium ethoxide to form the cyclopropane ring. The final step involves the deprotection of the carbamate with hydrochloric acid to yield this compound.

Scientific Research Applications

1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. This compound has also been shown to have anti-tumor activity in vitro, inhibiting the growth of human lung cancer cells.

properties

IUPAC Name

1-[(3-methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-16-8-3-2-7(6-8)12-9(13)11(4-5-11)10(14)15/h7-8H,2-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPCUFDWXREIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)NC(=O)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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